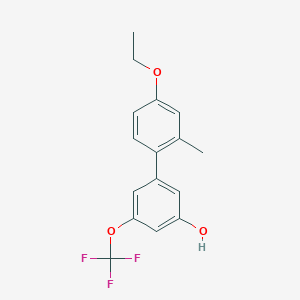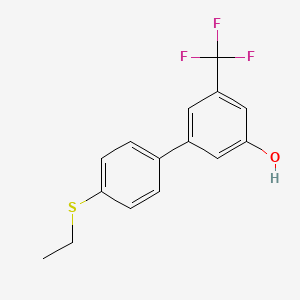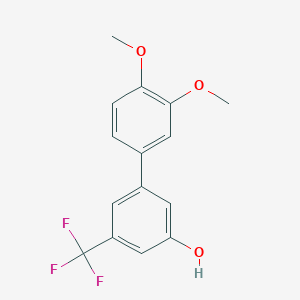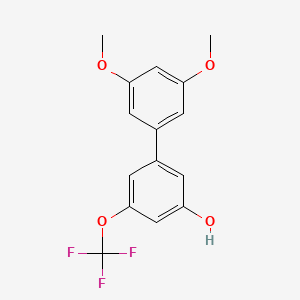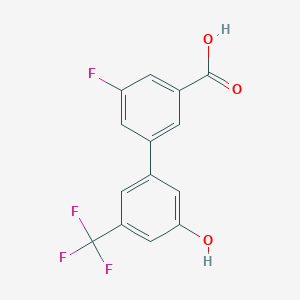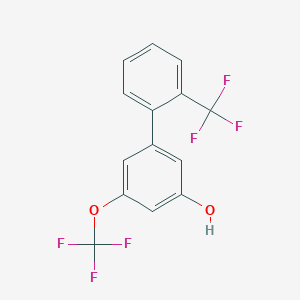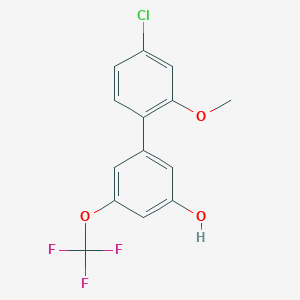
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CMTP-TFMP) is a synthetic phenolic compound that has seen increasing use in scientific research due to its unique characteristics. 5-CMTP-TFMP has been studied for its utility in numerous applications, including as a catalyst in organic syntheses, as a reagent in the synthesis of biologically active compounds, and as a pharmaceutical component.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in numerous scientific research applications. It has been used as a catalyst in organic syntheses, as a reagent in the synthesis of biologically active compounds, and as a pharmaceutical component. It has also been used as a reagent in the synthesis of chiral compounds, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of peptides.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. It is believed to act as an electron donor, donating electrons to other molecules and thus allowing for the formation of new bonds. It is also believed to act as an electron acceptor, accepting electrons from other molecules and thus allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it has been shown to have antibacterial and antifungal properties, as well as the ability to inhibit the growth of certain cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a long shelf life, and it is relatively inexpensive. Additionally, it is soluble in both organic and aqueous solvents, making it easy to use in a variety of experiments. However, it can be toxic if inhaled or ingested, and it should be handled with caution.
Future Directions
There are numerous potential future directions for 5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%. Further research into its mechanism of action, biochemical and physiological effects, and potential applications could lead to the discovery of new, more effective therapies and treatments. Additionally, its use as a catalyst in organic syntheses could lead to the development of new, more efficient synthetic pathways. Finally, its use as a reagent in the synthesis of biologically active compounds could lead to the development of new, more effective drugs.
Synthesis Methods
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 3-chloro-4-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is then quenched with water and the product is isolated by filtration and recrystallization. The resulting product is a white solid with a melting point of 92-93°C.
properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O3/c1-20-13-3-2-8(6-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOASSGMDJACTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686683 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261903-50-7 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


